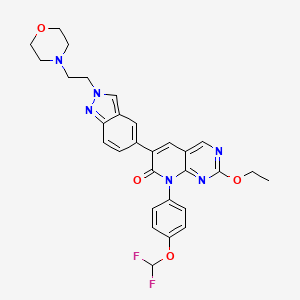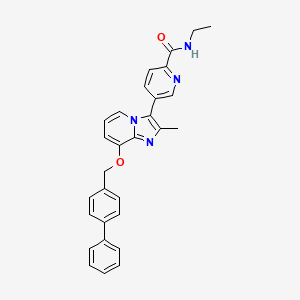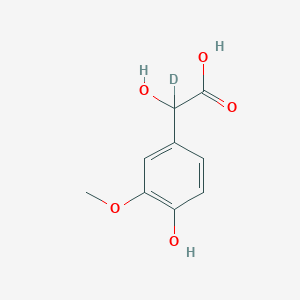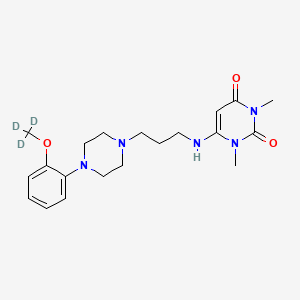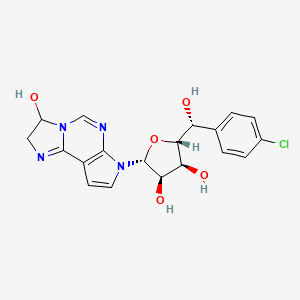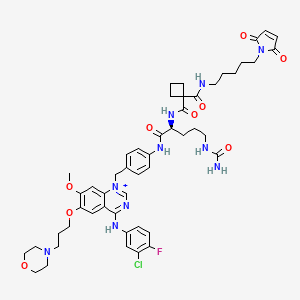
MC-Sq-Cit-PAB-Gefitinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Sq-Cit-PAB-Gefitinib is a compound used in antibody-drug conjugates (ADC) for targeted cancer therapy. It combines the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Gefitinib with the linker MC-Sq-Cit-PAB. This conjugate is designed to deliver the cytotoxic agent directly to cancer cells, thereby minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
MC-Sq-Cit-PAB-Gefitinib is synthesized by conjugating Gefitinib to the lysosomally cleavable peptide linker MC-Sq-Cit-PAB. The synthesis involves multiple steps, including the preparation of the linker and its subsequent attachment to Gefitinib. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the final product .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain high purity and consistency. The process involves large-scale synthesis of the linker and its conjugation to Gefitinib under controlled conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
MC-Sq-Cit-PAB-Gefitinib undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Hydrolysis: Breaking down the compound in the presence of water, particularly in lysosomal environments.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve specific temperatures and pH levels to facilitate the desired reactions .
Major Products Formed
The major products formed from these reactions include the active cytotoxic agent released from the linker and the modified linker components .
Scientific Research Applications
MC-Sq-Cit-PAB-Gefitinib has a wide range of scientific research applications:
Chemistry: Used in the study of drug-linker conjugates and their stability.
Biology: Investigated for its role in targeted drug delivery systems.
Medicine: Applied in the development of targeted cancer therapies, particularly for cancers overexpressing EGFR.
Industry: Utilized in the production of ADCs for clinical research and potential therapeutic use
Mechanism of Action
MC-Sq-Cit-PAB-Gefitinib exerts its effects by inhibiting the EGFR tyrosine kinase. Gefitinib binds to the adenosine triphosphate (ATP)-binding site of the enzyme, blocking signal transduction pathways that promote cell proliferation. The linker MC-Sq-Cit-PAB facilitates the targeted delivery of Gefitinib to cancer cells, where it is cleaved in the lysosomes to release the active drug .
Comparison with Similar Compounds
Similar Compounds
MC-Val-Cit-PAB-Gefitinib: Another ADC linker conjugate with similar properties.
MC-Mal-Cit-PAB-Gefitinib: A variant with a different linker structure.
Uniqueness
MC-Sq-Cit-PAB-Gefitinib is unique due to its specific linker structure, which enhances its stability and efficacy in targeted drug delivery. The lysosomally cleavable peptide linker ensures the selective release of the cytotoxic agent within cancer cells, reducing off-target effects .
Properties
Molecular Formula |
C50H61ClFN10O9+ |
|---|---|
Molecular Weight |
1000.5 g/mol |
IUPAC Name |
1-N'-[(2S)-5-(carbamoylamino)-1-[4-[[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]-1-N-[5-(2,5-dioxopyrrol-1-yl)pentyl]cyclobutane-1,1-dicarboxamide |
InChI |
InChI=1S/C50H60ClFN10O9/c1-69-41-30-40-36(29-42(41)71-25-7-21-60-23-26-70-27-24-60)45(57-35-13-14-38(52)37(51)28-35)56-32-61(40)31-33-9-11-34(12-10-33)58-46(65)39(8-5-20-55-49(53)68)59-48(67)50(17-6-18-50)47(66)54-19-3-2-4-22-62-43(63)15-16-44(62)64/h9-16,28-30,32,39H,2-8,17-27,31H2,1H3,(H6,53,54,55,58,59,65,66,67,68)/p+1/t39-/m0/s1 |
InChI Key |
REJVAWZXGMNZAU-KDXMTYKHSA-O |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[N+](=CN=C2NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O)OCCCN7CCOCC7 |
Canonical SMILES |
COC1=C(C=C2C(=C1)[N+](=CN=C2NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O)OCCCN7CCOCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


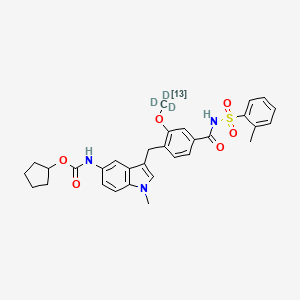
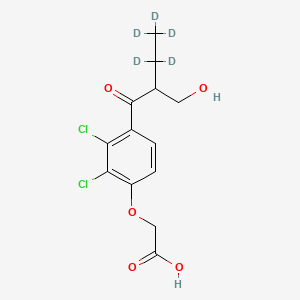
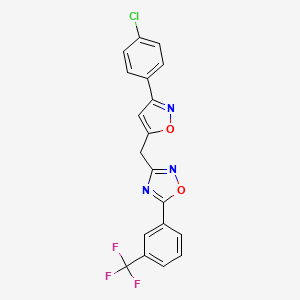
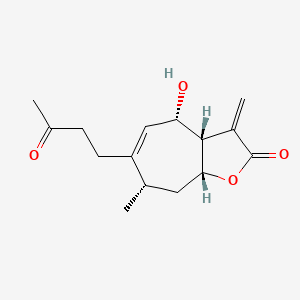
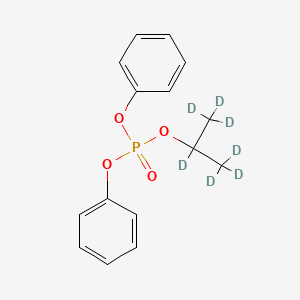
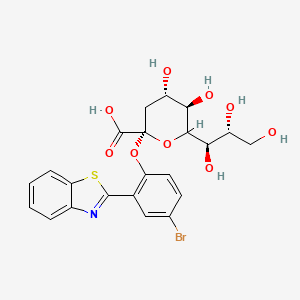
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
